3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide
Overview
Description
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, it might involve the reaction of 4-chlorophenylacrylamide with a suitable cyanating agent to introduce the cyano group, followed by the reaction with hydroxylamine to introduce the hydroxyimino group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated double bonds in the acrylamide backbone, the polarity of the cyano and hydroxyimino groups, and the aromaticity of the chlorophenyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including addition reactions at the double bond, nucleophilic substitution reactions at the chlorophenyl group, and reactions involving the cyano or hydroxyimino groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (cyano and hydroxyimino) and an aromatic ring (chlorophenyl) could affect its solubility, melting point, and other properties .Scientific Research Applications
Herbicidal Activity
A study explored the synthesis of related compounds, particularly 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating notable herbicidal activities. These acrylates, which share structural similarities with 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide, were effective as herbicidal inhibitors of PSII electron transport, indicating potential agricultural applications (Wang et al., 2004).
Structural Analysis and Characterization
The structural characteristics of similar compounds, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, were examined in a study. This research involved spectrometric identifications and crystallographic analysis, providing insights into the molecular arrangement and potential chemical behaviors of related compounds (Johnson et al., 2006).
Synthesis of Derivatives and Structural Studies
Research on derivatives of 2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, which are structurally related to 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide, was conducted. This study focused on the novel diastereoselective synthesis and detailed structural examination through X-ray crystallography (Bondock et al., 2014).
Corrosion Inhibition
A recent study investigated the corrosion inhibition properties of acrylamide derivatives on copper in nitric acid solutions. This research is relevant due to the structural similarity of these derivatives to 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide, suggesting potential applications in corrosion prevention (Abu-Rayyan et al., 2022).
Catalytic Applications
A study on poly (N-hydroxy methyl acrylamide) grafted surfaces highlighted their use in catalyzing coupling reactions. These findings may provide insight into potential catalytic applications of structurally related compounds like 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide (Fu et al., 2013).
Polymerization and Applications in Leather Industry
Research on 4-Chlorophenyl acrylate, a compound structurally related to 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide, focused on its polymerization and applications in the leather industry. This suggests potential industrial applications for similar compounds (Thamizharasi et al., 1999).
Anti-tumor Activities and CDK8 Kinase Inhibition
A study synthesized metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which is structurally similar to the compound , and tested them for anti-tumor activities. The research found promising results in inhibiting CDK8 kinase, which is crucial for colon cancer therapy (Aboelmagd et al., 2021).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-[(E)-hydroxyiminomethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-10-3-1-8(2-4-10)5-9(6-13)11(16)14-7-15-17/h1-5,7,17H,(H,14,15,16)/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGOMLZNMNSMME-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)N/C=N/O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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